molecular formula C12H12N4O4 B1394499 ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate CAS No. 866838-08-6

ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B1394499
CAS No.: 866838-08-6
M. Wt: 276.25 g/mol
InChI Key: SNKCFASFYYFHDA-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of an amino group, a nitrophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate can be achieved through a one-pot, multicomponent reaction. A common method involves the reaction of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in water and ethanol at room temperature . This method is efficient and environmentally friendly, as it avoids the use of harsh reagents and conditions.

Industrial Production Methods

Industrial production of this compound typically involves similar multicomponent reactions but on a larger scale. The use of recyclable catalysts, such as alumina–silica-supported manganese dioxide, can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of aminophenyl derivatives.

    Substitution: Formation of amides and esters.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets and pathways. The amino and nitrophenyl groups can interact with enzymes and receptors, leading to biological effects such as antimicrobial and anticancer activities . The ester group can also undergo hydrolysis, releasing active metabolites that contribute to its overall activity.

Comparison with Similar Compounds

Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its combination of an amino group, a nitrophenyl group, and an ester functional group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-amino-1-(4-nitrophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-2-20-12(17)10-7-11(13)15(14-10)8-3-5-9(6-4-8)16(18)19/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKCFASFYYFHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693341
Record name Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866838-08-6
Record name Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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